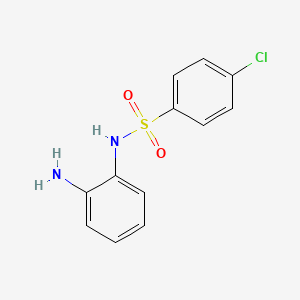

N-(2-aminophenyl)-4-chlorobenzenesulfonamide

概要

説明

“N-(2-aminophenyl)-4-chlorobenzenesulfonamide” is a compound that has been studied for its potential pharmacological activities . It has been mentioned in the context of cancer drug development, where it has been combined with other pharmacological activities to create a novel design approach .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a compound “N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide” was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene . The synthesis involved using dry DCM as a solvent, lutidine, and TBTU as a coupling agent at room temperature .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by different spectroscopic techniques such as 1H, 13C NMR, and LC-MS, and finally, by X-ray diffraction (XRD) studies . The XRD data confirms that the crystal structure is orthorhombic with space group of Pca2 1 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the acid-catalyzed breakdown of N-(2-aminophenyl)phthalamic acid has been reported, with the dominant reaction being the formation of N-(2-aminophenyl)phthalimide .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-Aminophenol, a similar compound, is reported to be a white solid .科学的研究の応用

Synthesis and Biological Screening

N-(2-aminophenyl)-4-chlorobenzenesulfonamide derivatives have been synthesized and screened for their biological potential. A study by Aziz‐ur‐Rehman et al. (2014) explored the synthesis of these compounds and tested them against various Gram-negative and Gram-positive bacteria. They also evaluated the enzyme inhibition potential of these compounds against lipoxygenase and chymotrypsin enzymes, finding moderate to good activities (Aziz‐ur‐Rehman et al., 2014).

Antimicrobial Activity and Spectroscopic Characterization

Demircioğlu et al. (2018) conducted a study on N-(2-aminophenyl)benzenesulfonamide and its derivatives, characterizing them through antimicrobial activity assessment, FT-IR, 1H and 13C NMR. They synthesized new Schiff base ligands containing aromatic sulfonamide fragments and investigated them using various spectroscopic techniques. The study found significant insights into the molecular geometry and antimicrobial activity of these compounds (Demircioğlu et al., 2018).

Antitumor Activity

Sławiński and Brzozowski (2006) synthesized a series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives and evaluated their in vitro antitumor activity. Their study, conducted at the National Cancer Institute, explored the structure-activity relationships and found that certain derivatives showed remarkable activity and selectivity towards specific cancer cell lines (Sławiński & Brzozowski, 2006).

Synthesis and Structural Features

A study by Nikonov et al. (2019) involved the synthesis of N-[(2-(Trimethylsilyl)oxy)phenyl]-4-chlorobenzenesulfonamide and its structural study through X-ray single-crystal analysis and DFT calculations. This research highlighted the self-association of these compounds in solutions as shown by FTIR-spectroscopy, contributing to the understanding of their molecular interactions and stability (Nikonov et al., 2019).

Therapeutic Agents for Alzheimer's Disease and Type-2 Diabetes

In research conducted by Abbasi et al. (2019), a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides were synthesized and evaluated for their potential as therapeutic agents for Alzheimer's disease and Type-2 Diabetes. This study illustrated the importance of these compounds in targeting neurological and metabolic disorders, with some molecules showing moderate inhibitory potential against key enzymes (Abbasi et al., 2019).

Catalytic Applications

Dayan et al. (2019) explored the synthesis of a Nickel (II) complex bearing diaminobenzene and sulfonamide, highlighting its catalytic efficiency in the reduction of nitrobenzenes. This study provided insights into the utility of such complexes in catalysis, demonstrating significant conversion rates and environmental safety, aligning with green chemistry principles (Dayan et al., 2019).

Sulfonamide Hybrid Schiff Bases

The study by Kausar et al. (2019) synthesized novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide and evaluated their enzyme inhibition and antioxidant potential. This research is significant for understanding the therapeutic potential of these compounds in treating neurodegenerative diseases (Kausar et al., 2019).

作用機序

The mechanism of action of similar compounds has been studied in the context of cancer drug development. These compounds have shown inhibitory activity against Bcr-Abl and HDAC1 . The representative dual Bcr-Abl/HDAC inhibitors showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .

Safety and Hazards

将来の方向性

The future directions in the study of similar compounds involve the development of novel and safe tailored drugs. The combination of different pharmacological activities in one molecule presents a novel design approach for cancer drug development . This work may lay the foundation for developing dual Bcr-Abl/HDAC inhibitors as potential anticancer therapeutics .

特性

IUPAC Name |

N-(2-aminophenyl)-4-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c13-9-5-7-10(8-6-9)18(16,17)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMKKZWMWOCGTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287019 | |

| Record name | N-(2-aminophenyl)-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56539-06-1 | |

| Record name | NSC48644 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-aminophenyl)-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-chloro-6-methylphenoxy)propyl]-1H-imidazole oxalate](/img/structure/B5067422.png)

![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B5067424.png)

![5-[(1-allyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5067433.png)

![N-{1-[1-(2-oxo-2-phenylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5067435.png)

![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5067438.png)

![5-ethoxy-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5067447.png)

![1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one](/img/structure/B5067465.png)

![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5067473.png)

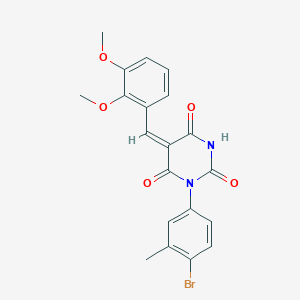

![5-(3-bromo-4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5067478.png)

![2-[(3-isoxazolylmethyl)thio]-5,6-dimethoxy-1H-benzimidazole](/img/structure/B5067480.png)

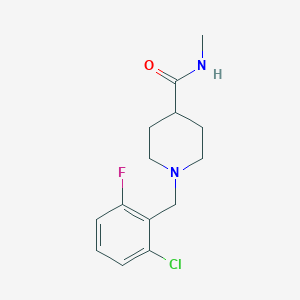

![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5067493.png)

![2-({[4-(1-adamantyl)-2-methylphenyl]amino}methyl)-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5067497.png)